Cas no 2194848-99-0 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide structure
2194848-99-0 structure
Product name:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No:2194848-99-0
MF:C18H19N7O
Molecular Weight:349.389762163162
CID:5337867

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
    • インチ: 1S/C18H19N7O/c1-11-7-12(2)25(24-11)17-6-5-15(22-23-17)18(26)19-9-14-8-16(13-3-4-13)21-10-20-14/h5-8,10,13H,3-4,9H2,1-2H3,(H,19,26)
    • InChIKey: UMFQKRJSNVOPJL-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(N=N1)N1C(C)=CC(C)=N1)NCC1=CC(C2CC2)=NC=N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 500
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 98.5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6496-1571-20μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6496-1571-50mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
50mg
$160.0 2023-09-08
Life Chemicals
F6496-1571-30mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
30mg
$119.0 2023-09-08
Life Chemicals
F6496-1571-1mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
1mg
$54.0 2023-09-08
Life Chemicals
F6496-1571-10mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
10mg
$79.0 2023-09-08
Life Chemicals
F6496-1571-5μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6496-1571-2mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
2mg
$59.0 2023-09-08
Life Chemicals
F6496-1571-20mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
20mg
$99.0 2023-09-08
Life Chemicals
F6496-1571-40mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
40mg
$140.0 2023-09-08
Life Chemicals
F6496-1571-4mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
2194848-99-0
4mg
$66.0 2023-09-08

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide 関連文献

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamideに関する追加情報

Research Brief on N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 2194848-99-0)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 2194848-99-0) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrimidine-pyridazine hybrid structure, has shown promising potential as a therapeutic agent, particularly in the modulation of kinase activity. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activity, with a particular emphasis on its application in oncology and inflammatory diseases.

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that includes the cyclopropylation of pyrimidine derivatives and subsequent coupling with pyridazine-carboxamide intermediates. The compound's structural features, such as the cyclopropyl group and the dimethylpyrazole moiety, contribute to its stability and binding affinity toward target proteins. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further preclinical evaluations.

In vitro studies have demonstrated that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits potent inhibitory activity against specific kinases implicated in cancer progression. For instance, it has been shown to effectively inhibit the activity of receptor tyrosine kinases (RTKs) and mitogen-activated protein kinases (MAPKs), which are critical in cell proliferation and survival pathways. Mechanistic studies reveal that the compound binds to the ATP-binding site of these kinases, thereby disrupting downstream signaling cascades.

Pharmacokinetic evaluations in animal models have highlighted the compound's favorable absorption and distribution profiles. Oral administration of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide resulted in measurable plasma concentrations, with a half-life conducive to once-daily dosing. Moreover, the compound demonstrated good tissue penetration, particularly in tumor tissues, suggesting its potential utility in solid tumor therapy. These findings are supported by recent publications in high-impact journals, which underscore the compound's translational potential.

Ongoing research is exploring the therapeutic efficacy of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide in various disease models. Preliminary results from xenograft studies indicate significant tumor growth inhibition in models of breast and lung cancer, with minimal off-target effects. Additionally, the compound's anti-inflammatory properties are being investigated, with early data suggesting its ability to modulate cytokine production in immune cells. These dual therapeutic roles position the compound as a versatile candidate for further development.

In conclusion, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 2194848-99-0) represents a promising small-molecule agent with broad applications in oncology and inflammation. Its robust kinase inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a strong candidate for clinical translation. Future studies will focus on optimizing its therapeutic index and exploring combination therapies to enhance its efficacy. This compound exemplifies the innovative strides being made in the design of next-generation kinase inhibitors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd